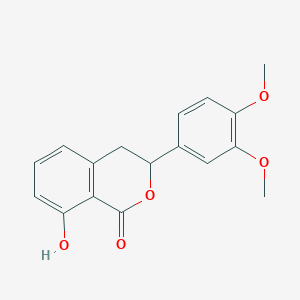
Thunberginol H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thunberginol H is a naturally occurring dihydroisocoumarin compound derived from the leaves of Hydrangea macrophylla var. thunbergii. It has garnered significant interest due to its various biological activities, including anti-allergic and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: Thunberginol H can be synthesized through the thermal cyclization of ketoamides. The process involves the lithiation of N,N-dimethylbenzamide using lithium diisopropylamide (LDA) or other lithiating agents, followed by cyclization . The resulting isocoumarin derivatives are then deprotected to yield this compound.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of the compound from the leaves of Hydrangea macrophylla var. thunbergii, followed by purification processes such as chromatography .
化学反应分析
Types of Reactions: Thunberginol H undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its isomerization reactions at the 3-position of the dihydroisocoumarin skeleton .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various isocoumarin derivatives, which can exhibit different biological activities .
科学研究应用
Thunberginol H has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of dihydroisocoumarins and their derivatives.
Industry: this compound is utilized in the development of nutraceuticals and natural health products.
作用机制
Thunberginol H exerts its effects primarily through the inhibition of degranulation in mast cells and basophils. It inhibits the release of histamine and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) by blocking the increase in intracellular calcium levels . This action helps in reducing allergic and inflammatory responses.
相似化合物的比较
- Thunberginol A
- Thunberginol B
- Thunberginol F
- Phyllodulcin
- Hydrangenol
Comparison: Thunberginol H is unique due to its specific inhibitory effects on degranulation and cytokine release. While other thunberginols and related compounds also exhibit anti-allergic properties, this compound has shown more potent activity in certain assays . Additionally, its structural features, such as the 3,4-double bond and lactone ring, contribute to its enhanced biological activity .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-13-7-6-10(8-15(13)21-2)14-9-11-4-3-5-12(18)16(11)17(19)22-14/h3-8,14,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXOKHAEDTQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64847-01-4 |
Source


|
| Record name | 64847-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
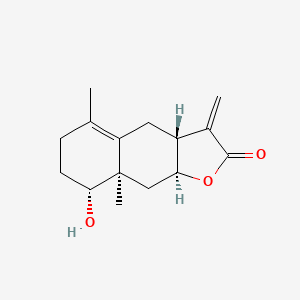
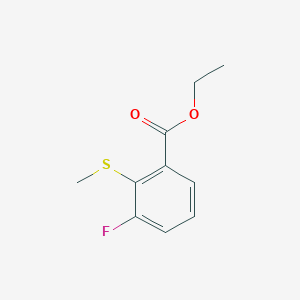

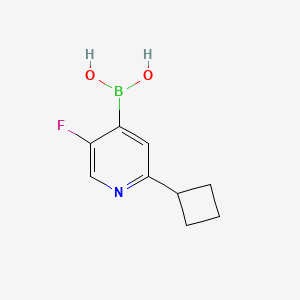
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
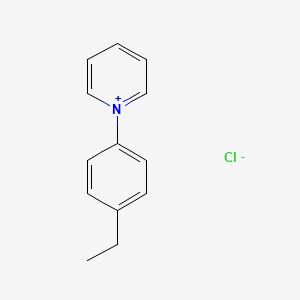
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
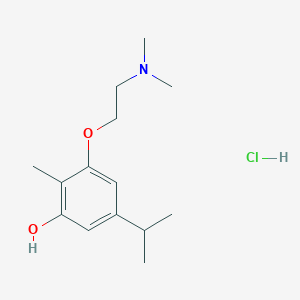


![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
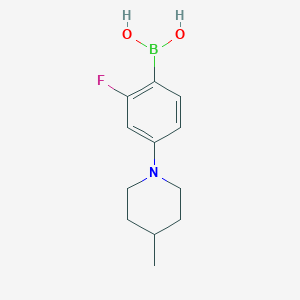
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
